![molecular formula C15H22BNO3Si B1378093 {8-[(Tert-butyldimethylsilyl)oxy]quinolin-7-yl}boronic acid CAS No. 1486485-32-8](/img/structure/B1378093.png)

{8-[(Tert-butyldimethylsilyl)oxy]quinolin-7-yl}boronic acid

Vue d'ensemble

Description

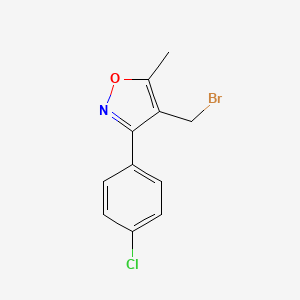

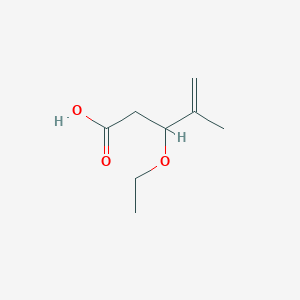

“{8-[(Tert-butyldimethylsilyl)oxy]quinolin-7-yl}boronic acid” is a chemical compound with the CAS number 1486485-32-8 . It has a molecular weight of 303.24 .

Synthesis Analysis

The synthesis of “{8-[(Tert-butyldimethylsilyl)oxy]quinolin-7-yl}boronic acid” involves silylation techniques . The commercially available tert-butyldimethylsilyl chloride (TBDMS-Cl) is used as a silylation agent . The use of 2.5 eq. imidazole with 1.2 eq. of TBDMS-Cl and dimethylformamide as solvent has proven to be effective .Molecular Structure Analysis

The IUPAC name for this compound is 8-{[tert-butyl(dimethyl)silyl]oxy}-7-quinolinylboronic acid . The InChI code is 1S/C15H22BNO3Si/c1-15(2,3)21(4,5)20-14-12(16(18)19)9-8-11-7-6-10-17-13(11)14/h6-10,18-19H,1-5H3 .Chemical Reactions Analysis

The tert-butyldimethylsilyloxy group in “{8-[(Tert-butyldimethylsilyl)oxy]quinolin-7-yl}boronic acid” is hydrolytically stable . It can be converted back to alcohols under acidic conditions .Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 420.6±55.0 °C and a predicted density of 1.10±0.1 g/cm3 . Its pKa is predicted to be 7.56±0.30 .Applications De Recherche Scientifique

Hydrolysis and Reactivity

A study by Son et al. (2015) explored the hydrolysis of a related compound, 8-(pinacolboranyl)quinoline, revealing rapid hydrolysis in air but not yielding the expected quinolin-8-yl boronic acid. Instead, different hydrolysis products were observed, questioning the isolation of monomeric quinolin-8-yl boronic acid in its neutral form. This study highlights the complex behavior of quinoline boronic acids in hydrolytic conditions, potentially impacting their applications in synthesis and material science (Son, Tamang, Yarbrough, & Hoefelmeyer, 2015).

Coordination Chemistry

Son, Pudenz, and Hoefelmeyer (2010) synthesized the ambiphilic molecule 8-(dimesitylboryl)quinoline, investigating its hydrolysis and coordination with various metals. The study demonstrates the molecule's reactivity and potential utility in developing new coordination complexes, which could have implications in catalysis and material sciences (Son, Pudenz, & Hoefelmeyer, 2010).

Electroluminescent Properties

Kappaun et al. (2006) focused on luminescent organoboron complexes with substituted 8-quinolinolates, aiming to enhance electroluminescent properties for potential applications in light-emitting devices. This research could contribute to the development of new materials for electronics and photonics (Kappaun, Rentenberger, Pogantsch, Zojer, Mereiter, Trimmel, Saf, Möller, Stelzer, & Slugovc, 2006).

Detection and Sensing

Aronoff, VanVeller, and Raines (2013) presented a method for detecting boronic acids and other boron-containing compounds using the excited-state intramolecular proton transfer (ESIPT) of 10-hydroxybenzo[h]quinolone. This novel detection approach could be particularly useful in synthetic reaction monitoring and the development of analytical techniques for boron compounds (Aronoff, VanVeller, & Raines, 2013).

Supramolecular Chemistry

Zhang et al. (2007) explored the self-assembly properties of 8-quinolineboronic acid (8-QBA) in solid state and in solution, highlighting its potential in designing new sugar sensors, molecular catalysts, and supramolecular assemblies. The unique B-N bond interactions and structural features of 8-QBA provide insights into boronic acid's role in supramolecular chemistry (Zhang, Li, Chandrasekaran, Gao, Fang, Lee, Hardcastle, Yang, & Wang, 2007).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . It has hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Propriétés

IUPAC Name |

[8-[tert-butyl(dimethyl)silyl]oxyquinolin-7-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BNO3Si/c1-15(2,3)21(4,5)20-14-12(16(18)19)9-8-11-7-6-10-17-13(11)14/h6-10,18-19H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLOQSWUGJPCVIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C2=C(C=CC=N2)C=C1)O[Si](C)(C)C(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BNO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{8-[(Tert-butyldimethylsilyl)oxy]quinolin-7-yl}boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(Dimethylamino)methyl]pyridin-2-amine dihydrochloride](/img/structure/B1378015.png)

![4-Bromo-2,3-dihydro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1378027.png)